N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide
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Description
The compound is a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are often used in drug discovery, material science, and organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized from oleic acid using a sonochemical method .Molecular Structure Analysis
The InChI code for a similar compound, {1,7-dioxaspiro[4.4]nonan-2-yl}methanamine, is 1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 .Scientific Research Applications
Synthesis and Structural Studies
- A study on the synthesis and characterization of vic-dioximes containing the 1,3-dioxolane ring, including derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide, has been conducted to explore its coordination chemistry with transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). These compounds exhibit unique ligand coordination modes and have potential applications in catalysis and materials science (Canpolat & Kaya, 2004).
Drug Delivery Systems
- The compound's structural motif has been explored in the context of organogels as novel carriers for dermal and topical drug delivery. Studies indicate that derivatives of this compound can act as effective organogelators, suggesting potential utility in controlled drug release systems (Uzan et al., 2016).
Synthetic Pathways
- Research focusing on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes highlights the versatility of this compound and related compounds in organic synthesis. These pathways are essential for producing complex molecules present in natural products and bioactive compounds (Alonso et al., 2005).
Antihypertensive Activity
- Although the direct study of this compound was not found, research on closely related spirolactone derivatives has been undertaken to assess their antihypertensive activity. Such studies shed light on the potential therapeutic applications of spirocyclic compounds in treating hypertension (Caroon et al., 1981).
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-7-3-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-1-2-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZXBQIJQOWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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